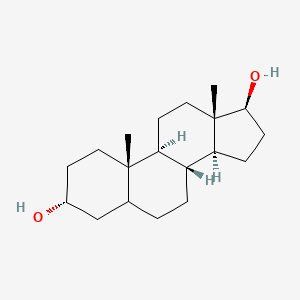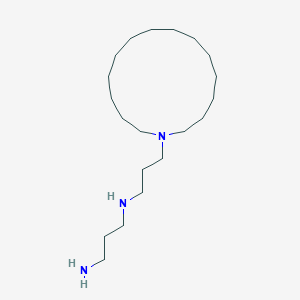
Dihydromotuporamine C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydromotuporamine C is a polyazaalkane that is azacyclopentadecane in which the amino proton is replaced by a 3-(3-aminopropylamino)propyl group. It has a role as a marine metabolite and an antineoplastic agent. It is a triamine, a primary amine, a secondary amine, a polyazaalkane and an azacycloalkane. It derives from a bis(3-aminopropyl)amine.
科学的研究の応用
Antimicrobial and Antibiotic Enhancement Properties
Dihydromotuporamine C and its derivatives show significant in vitro antimicrobial activities and antibiotic enhancement properties against Gram-negative bacteria. One derivative, MOTU-N44, demonstrates a unique mechanism of action against Enterobacter aerogenes, suggesting a strategy to address antibiotic resistance by depowering the efflux pump rather than direct interaction (Borselli et al., 2017).
Effect on Sphingolipid Metabolism
Dihydromotuporamine C targets sphingolipid metabolism, a key factor in angiogenesis and metastasis. This property was identified through a genome-wide drug-induced haploinsufficiency screen in yeast, which can predict drug modes of action in human cells (Baetz et al., 2004).
Influence on Actin Assembly Dynamics
The compound modulates actin filament assembly kinetics, a crucial aspect in cancer cell metastasis and movement. One derivative, motuCH233, was found to significantly reduce filament length and the amount of polymerized actin, potentially affecting cancer cell migration (Heidings et al., 2019).
Interaction with Tumor Cell Invasion Mechanisms
Dihydromotuporamine C causes cytoskeletal alterations in invasive MDA231 breast tumor cells, affecting stress fibers and focal adhesions, and activating the Rho GTP-binding protein. This mechanism contributes to its anti-invasive activity by altering the cytoskeleton and cell invasion processes (McHardy et al., 2004).
Role in Polyamine Transport
The derivatives of dihydromotuporamine C, including its triamine analogue, show that these compounds do not utilize the polyamine transporter for cellular entry, a crucial insight for understanding its mechanism in cellular processes (Kaur et al., 2005).
Insights from Chemical Genomics
Combining different chemical genomics approaches revealed that dihydromotuporamine C requires a functional mitochondrial electron-transport chain for its action, impacting yeast's endocytosis and intracellular trafficking, and interfering with vacuolar acidification. This broader view helps understand the drug's mechanism of action at the cellular level (Kemmer et al., 2009).
特性
製品名 |
Dihydromotuporamine C |
|---|---|
分子式 |
C20H43N3 |
分子量 |
325.6 g/mol |
IUPAC名 |
N'-[3-(azacyclopentadec-1-yl)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C20H43N3/c21-15-13-16-22-17-14-20-23-18-11-9-7-5-3-1-2-4-6-8-10-12-19-23/h22H,1-21H2 |
InChIキー |
KZRLDBALULPSRS-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCCCN(CCCCCC1)CCCNCCCN |
同義語 |
dhMotC dihydromotuporamine C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



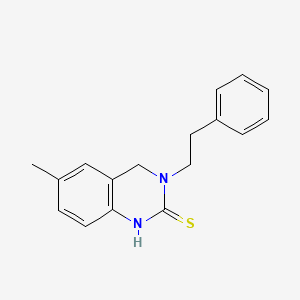
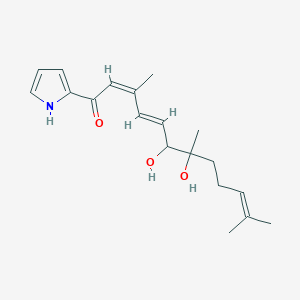
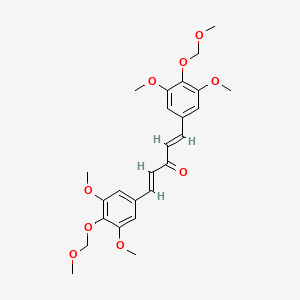
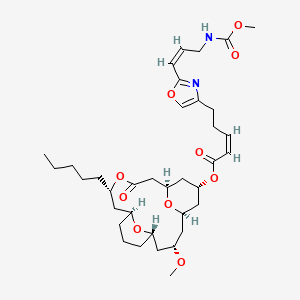
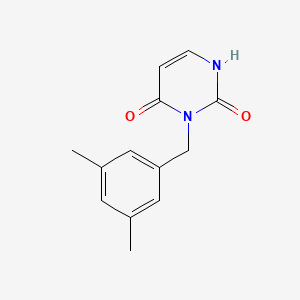
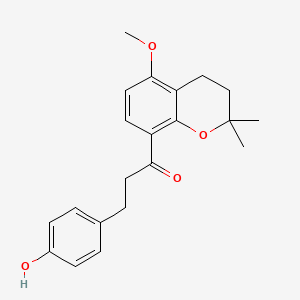
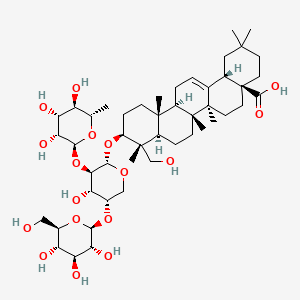
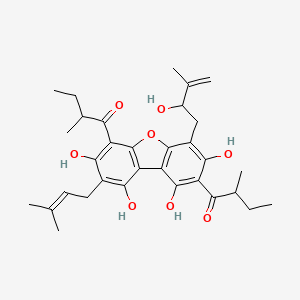
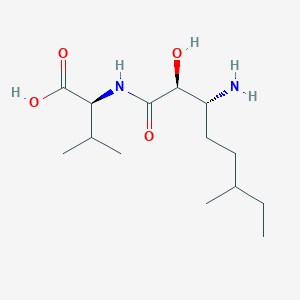
![(3R,4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,6R,7R,9S)-6-hydroxy-9-[(1S,4S,7R,8S)-8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide](/img/structure/B1244930.png)
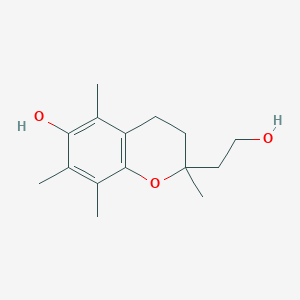
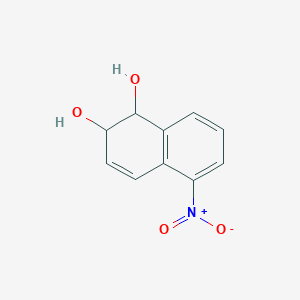
![N-Methylindolo[3,2-b]-5alpha-cholest-2-ene](/img/structure/B1244934.png)
